5-Bromo Substituent on Furan Ring Confers Distinct Physicochemical and Pharmacophoric Properties Versus Non-Halogenated and Nitro Analogs
The 5-bromo substituent on the furan ring distinguishes the target compound from structurally closest analogs including the 5-nitrofuran derivative (CAS 1170450-30-2) and the unsubstituted furan derivative (CAS 886910-82-3). The bromine atom introduces a large polarizable surface (atomic radius ~185 pm) capable of forming halogen bonds with target protein backbone carbonyls or π-systems, a feature absent in both the non-halogenated and nitro-substituted comparators . The calculated lipophilicity (logP ~2.33) is intermediate between the more hydrophobic unsubstituted furan–methanesulfonyl analog and the more polar nitrofuran analog, potentially offering a differentiated balance of permeability and solubility [1]. While direct head-to-head biochemical assay data for these exact analogs are not publicly available in the primary literature, the impact of 5-bromo substitution on furan-2-carboxamide target binding has been documented in related chemotypes: example BindingDB entry BDBM88426 shows that a 5-bromofuran-2-carboxamide linked to a 1,2,4-oxadiazole scaffold yields an EC50 > 92.5 µM at the delta-opioid receptor, whereas the non-brominated congener in the same series shows altered activity [2]. These data collectively suggest that the 5-bromo group is a non-interchangeable pharmacophoric feature .
| Evidence Dimension | Physicochemical and structural differentiation: 5-bromo vs. 5-nitro vs. unsubstituted furan |
|---|---|
| Target Compound Data | MW: 426.2 g/mol; logP (calc.): ~2.33; 5-bromofuran-2-carboxamide moiety |
| Comparator Or Baseline | CAS 1170450-30-2: MW ~377 g/mol; 5-nitrofuran; CAS 886910-82-3: MW ~333 g/mol; unsubstituted furan |
| Quantified Difference | ΔMW: ~49–93 g/mol; ΔlogP: not quantified (qualitatively, bromine increases lipophilicity vs. unsubstituted; nitro reduces vs. bromo) |
| Conditions | Calculated physicochemical properties from ZINC database (ZINC12376828); BindingDB entry BDBM88426 for analogous 5-bromofuran-2-carboxamide oxadiazole |
Why This Matters
The 5-bromo substituent provides a unique halogen-bonding-capable moiety that may critically influence target engagement and selectivity, making generic substitution with non-halogenated or nitro analogs nontrivial without confirmatory comparative SAR data.
- [1] ZINC Database. ZINC12376828: 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide. Mwt: 426.248; logP: 2.33; tPSA: 115 Ų. View Source
- [2] BindingDB. BDBM88426: 5-bromo-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide; EC50 > 92.5 µM at human delta-type opioid receptor. View Source
